molecular formula C11H17F3O4 B12558294 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate CAS No. 188966-84-9

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate

Cat. No.: B12558294
CAS No.: 188966-84-9
M. Wt: 270.24 g/mol
InChI Key: URBHOPIFCVUSAY-UHFFFAOYSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate is an organic compound with the molecular formula C11H17F3O4 It is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethyl group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate typically involves the reaction of ethyl trifluoroacetate with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl pentanoate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pentanoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

188966-84-9

Molecular Formula

C11H17F3O4

Molecular Weight

270.24 g/mol

IUPAC Name

(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl) pentanoate

InChI

InChI=1S/C11H17F3O4/c1-3-5-6-9(15)18-8(11(12,13)14)7-10(16)17-4-2/h8H,3-7H2,1-2H3

InChI Key

URBHOPIFCVUSAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(CC(=O)OCC)C(F)(F)F

Origin of Product

United States

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